

# Application Note: Sensitive Detection of **Glucuronolactone** in Beverages by HILIC-ESI- MS/MS

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## Compound of Interest

Compound Name: **Glucuronolactone**

Cat. No.: **B027817**

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## Abstract

This application note details a robust and highly sensitive method for the quantification of **glucuronolactone** in various beverage matrices using Hydrophilic Interaction Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HILIC-ESI-MS/MS). The described protocol offers excellent retention and separation of the polar analyte, **glucuronolactone**, which is often challenging with traditional reversed-phase chromatography. This method is suitable for researchers, scientists, and quality control professionals in the food and beverage industry as well as in regulatory agencies.

## Introduction

**Glucuronolactone** is a naturally occurring substance and a common ingredient in energy drinks and other functional beverages, purported to enhance performance and detoxification. Accurate and sensitive quantification of **glucuronolactone** is crucial for quality control and regulatory compliance. This application note presents a validated HILIC-ESI-MS/MS method that provides superior sensitivity and selectivity for the analysis of **glucuronolactone** in complex beverage samples. The use of a HILIC stationary phase allows for the retention of this highly polar compound, while tandem mass spectrometry ensures precise and accurate quantification.

## Experimental

## Materials and Reagents

- **Glucuronolactone** standard (>99% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium acetate
- Ammonium hydroxide
- Formic acid
- Methanol (HPLC grade)
- Polyvinylidene difluoride (PVDF) syringe filters (0.2  $\mu$ m)

## Instrumentation

- Liquid Chromatograph (LC) system capable of binary gradient elution
- Autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

## Sample Preparation

A simple dilution and filtration procedure is employed for sample preparation:

- Accurately weigh 1.0 g of the beverage sample into a 15 mL conical centrifuge tube.
- Add 8 mL of HPLC-grade water and shake the tube for 30 minutes.
- Transfer the solution to a 10 mL volumetric flask and bring the volume to 10 mL with water.
- Take a 1 mL aliquot and dilute it to 10 mL with the initial mobile phase solution.
- Filter the final solution through a 0.2  $\mu$ m PVDF syringe filter prior to LC-MS/MS analysis.[1]

This 100-fold dilution minimizes matrix effects and brings the analyte concentration within the linear range of the method.[\[1\]](#)

## Liquid Chromatography

The chromatographic separation is achieved using a HILIC column with an alkaline mobile phase, which has been shown to provide optimal retention, peak shape, and signal intensity for **glucuronolactone**.[\[1\]](#)

- Column: Amide-bonded stationary phase column (e.g., XBridge™ BEH Amide, 3.5 µm, 2.1 mm × 150 mm)[\[1\]](#)
- Mobile Phase A: Water with 10 mM ammonium acetate, adjusted to pH 9 with ammonium hydroxide[\[1\]](#)
- Mobile Phase B: Acetonitrile with 10 mM ammonium acetate, adjusted to pH 9 with ammonium hydroxide[\[1\]](#)
- Gradient: Isocratic elution with 95% B is commonly used.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 30 °C

## Mass Spectrometry

The detection and quantification are performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C

- MRM Transitions: The precursor ion for **glucuronolactone** is  $[M-H]^-$  at m/z 175. The most abundant product ion for quantification is typically monitored.

## Results and Discussion

The HILIC-ESI-MS/MS method demonstrated excellent performance for the analysis of **glucuronolactone** in various beverage samples. The use of an amide column with an alkaline mobile phase provided superior retention and signal-to-noise ratio compared to other HILIC phases and acidic mobile phases.[1]

## Method Validation

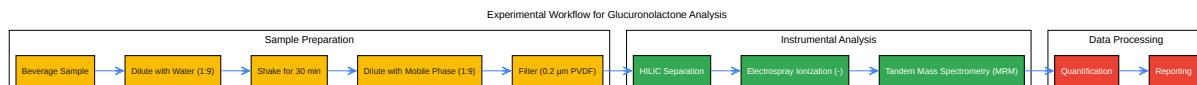
The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Table 1: Method Validation Parameters for **Glucuronolactone** Analysis

Parameter	Result
Linearity Range	20 - 1500 ng/mL[1][2]
Correlation Coefficient ( $r^2$ )	> 0.998[1][2]
Limit of Detection (LOD)	6 ng/mL[1][2]
Limit of Quantitation (LOQ)	20 ng/mL[1][2]
Recovery	96.3% - 99.2%[1][2]
Relative Standard Deviation (RSD)	1.6% - 14.0%[1][2]

The method's linearity, with a correlation coefficient greater than 0.998, indicates a strong correlation between detector response and concentration over the specified range.[1][2] The low LOD and LOQ values of 6 ng/mL and 20 ng/mL, respectively, demonstrate the high sensitivity of the method.[1][2] Excellent recovery rates and acceptable relative standard deviations highlight the accuracy and precision of the developed protocol.[1][2]

## Visualizations



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Caption: Workflow for beverage sample preparation and HILIC-ESI-MS/MS analysis.

## Conclusion

The HILIC-ESI-MS/MS method described in this application note is a reliable and highly sensitive approach for the routine analysis of **glucuronolactone** in beverages. The simple sample preparation protocol, combined with the selectivity and sensitivity of the instrumental analysis, makes this method well-suited for high-throughput laboratory environments.

## References

- 1. foodsafety.or.kr [foodsafety.or.kr]
- 2. Development and Validation of an Analytical Method for Glucuronolactone in Energy Drinks by Hydrophilic Interaction Liquid Chromatography-electrospray Tandem Mass Spectrometry - koreascholar [db.koreascholar.com]
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